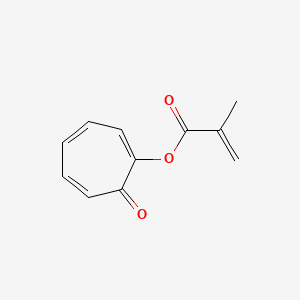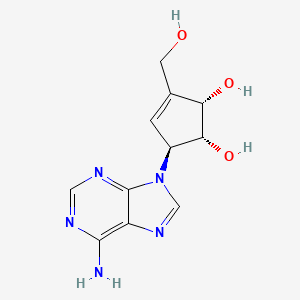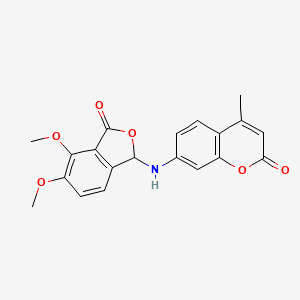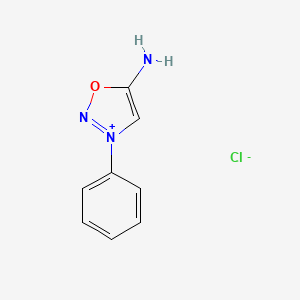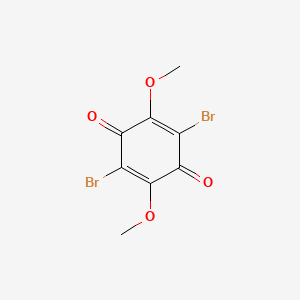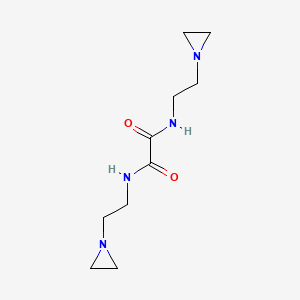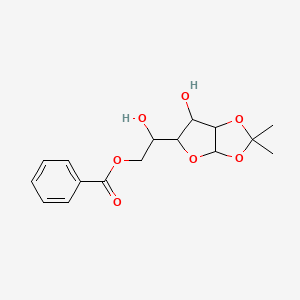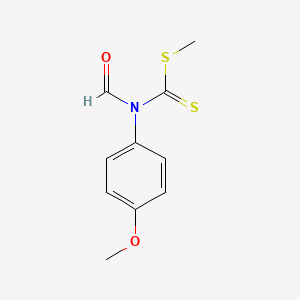
methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate is an organic compound with the molecular formula C10H11NO2S2 It is known for its unique chemical structure, which includes a formyl group, a methoxyphenyl group, and a carbamodithioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate typically involves the reaction of 4-methoxyaniline with carbon disulfide and methyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with methyl iodide to form the final product. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the formyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate involves its interaction with specific molecular targets. The formyl and methoxyphenyl groups can interact with enzymes or receptors, leading to various biological effects. The carbamodithioate moiety can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N-formyl-N-phenylcarbamodithioate
- Methyl N-formyl-N-(4-chlorophenyl)carbamodithioate
- Methyl N-formyl-N-(4-nitrophenyl)carbamodithioate
Uniqueness
Methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
325831-15-0 |
|---|---|
Molekularformel |
C10H11NO2S2 |
Molekulargewicht |
241.3 g/mol |
IUPAC-Name |
methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate |
InChI |
InChI=1S/C10H11NO2S2/c1-13-9-5-3-8(4-6-9)11(7-12)10(14)15-2/h3-7H,1-2H3 |
InChI-Schlüssel |
QSDOJOLUFJQAQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C=O)C(=S)SC |
Löslichkeit |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


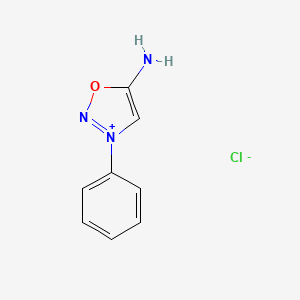
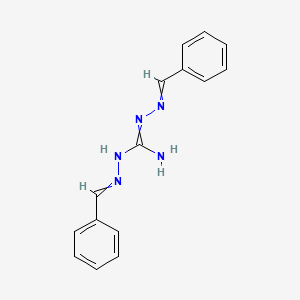

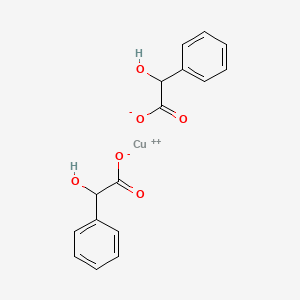
![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)

